8-Amino-1,7-naphthyridine-5-carboxylic acid
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Overview
Description
8-Amino-1,7-naphthyridine-5-carboxylic acid is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-1,7-naphthyridine-5-carboxylic acid typically involves the condensation of 3-aminopyridine derivatives with appropriate carboxylic acid precursors. One common method includes the reaction between Meldrum’s acid and 3-aminopyridine derivatives under specific conditions . The reaction conditions often require heating and the use of solvents like methanol or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Amino-1,7-naphthyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce nitro groups to amino groups.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated naphthyridines .
Scientific Research Applications
8-Amino-1,7-naphthyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable structure.
Mechanism of Action
The mechanism by which 8-Amino-1,7-naphthyridine-5-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . The compound’s anticancer properties are often linked to its ability to induce apoptosis in cancer cells through various signaling pathways.
Comparison with Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activities.
1,8-Naphthyridine: Widely studied for its medicinal properties, including antibacterial and anticancer activities.
Uniqueness: 8-Amino-1,7-naphthyridine-5-carboxylic acid stands out due to its specific functional groups, which confer unique biological activities. Its amino and carboxylic acid groups allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
8-amino-1,7-naphthyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-7-5(2-1-3-11-7)6(4-12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQZSWAYGJGRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2C(=O)O)N)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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